2-Phenylthiazolidine
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenylthiazolidine and its derivatives has been a subject of study to understand its potential in various applications. One pathway involves the reaction of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate, leading to the formation of different isomeric products including 2-Phenylthiazolidine derivatives. This method corrects previous assumptions about the reaction scheme for N-alkyloxaziridine and phenyl isothiocyanate reactions, offering insights into the structural complexities of the resulting compounds (Kuriyama et al., 1986).
Molecular Structure Analysis
The molecular structure of 2-Phenylthiazolidine derivatives has been elucidated using X-ray diffraction, revealing the orthorhombic and monoclinic crystal systems of these compounds. This structural analysis provides a detailed view of the atomic arrangements and the overall geometry of the molecules, which is crucial for understanding their chemical behavior and interactions (Kuriyama et al., 1986).
Chemical Reactions and Properties
2-Phenylthiazolidine undergoes various chemical reactions that highlight its reactivity and potential for functionalization. For instance, reactions with 1,1-dichloro-2-nitroethene and phenylthiourea derivatives lead to the formation of 1,4,2-dithiazolidines or 1,3-thiazetidines, depending on the solvent used. This demonstrates the compound's versatility and the influence of reaction conditions on product formation (Feng et al., 2016).
Physical Properties Analysis
The physical properties of 2-Phenylthiazolidine, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The orthorhombic and monoclinic crystal systems obtained from X-ray diffraction studies provide insights into the compound's solid-state characteristics, which are essential for its handling and application in various chemical processes (Kuriyama et al., 1986).
Chemical Properties Analysis
The chemical properties of 2-Phenylthiazolidine, including its reactivity with different chemical agents and its behavior under various conditions, are crucial for its application in synthesis and drug development. Studies on its reactions with phenyl isothiocyanate and the subsequent formation of derivatives shed light on the compound's potential as a scaffold for the development of pharmacologically active molecules (Kuriyama et al., 1986).
Scientific Research Applications
Radioprotective Activity
2-Phenylthiazolidine and its derivatives have been studied for their radioprotective activities. Fernandez et al. (1983) explored the relationship between the metabolism of 2-phenylthiazolidine and its radioprotective efficacy. They found that the distribution and metabolism of 2-phenylthiazolidine correlate closely with its radioprotective activity (Fernandez et al., 1983).
Cardiotonic Agents
2-Phenylthiazolidine derivatives have been synthesized and tested for their potential as cardiotonic agents. Nate et al. (1987) developed a series of 2-phenylthiazolidine-3-thiocarboxamides and found that certain derivatives showed significant positive inotropic action, suggesting potential use in cardiology (Nate et al., 1987).
NMR Structural Studies
The structural properties of 2-phenylthiazolidine have been investigated using nuclear magnetic resonance (NMR) techniques. Terol et al. (1981) conducted a 1H NMR structural study of 2-phenylthiazolidine, providing insights into the conformation and signals of the heterocyclic protons (Terol et al., 1981).
Antimicrobial and Anticonvulsant Effects
Research has explored the potential antimicrobial and anticonvulsant effects of 2-phenylthiazolidine derivatives. Rishipathak et al. (2019) synthesized 2-phenylthiazolidine-4-ones with enhanced anticonvulsant effects, indicating a potential application in treating convulsions (Rishipathak et al., 2019). Additionally, Desai et al. (2013) developed 5-phenylthiazolidin-4-one derivatives that showed promising antibacterial and antifungal activities (Desai et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of 2-phenylthiazolidine derivatives have been a significant area of research. Studies have focused on developing efficient synthesis methods and understanding the chemical properties of these compounds. For instance, Gao Wen-xiu (2007) examined the synthesis of 2-phenylthiazolidine-4-carboxylic acid using microwave irradiation, highlighting the efficiency of this method (Gao Wen-xiu, 2007).
properties
IUPAC Name |
2-phenyl-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOMVTLTYYYYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903063 | |
Record name | NoName_3651 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthiazolidine | |
CAS RN |
4569-82-8 | |
Record name | 2-Phenylthiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4569-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylthiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylthiazolidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-PHENYLTHIAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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